1-[4-({3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]ethan-1-one
Description
This compound features an 8-azabicyclo[3.2.1]octane (tropane) core with dual sulfonyl modifications: a methanesulfonyl group at position 3 and a sulfonylphenylacetyl moiety at position 6. The acetylated phenyl group may enhance metabolic stability compared to simpler aryl substitutions .
Properties
IUPAC Name |
1-[4-[(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5S2/c1-11(18)12-3-7-15(8-4-12)24(21,22)17-13-5-6-14(17)10-16(9-13)23(2,19)20/h3-4,7-8,13-14,16H,5-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNHTRXACWOHNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Azabicyclo Core
- 1-{3-Methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methoxyphenyl)ethan-1-one (CAS 1705781-66-3) Key Difference: Replaces the sulfonylphenyl group with a 3-methoxyphenyl moiety. Synthetic Pathway: Likely synthesized via sulfonylation of the azabicyclo amine, similar to methods in .
- (1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one Key Difference: Features a nitro-fluorophenyl group and a ketone at position 3 instead of methanesulfonyl.
Variations in Sulfonyl Group Arrangements
Sch225336 (N-[1(S)-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide)
2-(Dimethyl(oxo)-λ6-sulfanylidene)-1-(4-(chloromethyl)phenyl)ethan-1-one (1f)
Modifications to the Azabicyclo Ring
- (8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)methanol Key Difference: Substitutes sulfonyl groups with a hydroxymethyl group. Synthetic Utility: Used as a precursor for further functionalization (e.g., sulfonation or esterification) .
3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane methanesulfonate
Structural and Functional Analysis
Table 1: Comparative Properties of Key Compounds
Research Findings and Implications
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